molecular formula C22H18F3N5O2S B2814002 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 896316-55-5

2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2814002
CAS No.: 896316-55-5
M. Wt: 473.47
InChI Key: AVHBJVVNISIDQH-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 5 with a 2-methoxyphenyl group, at position 4 with a 1H-pyrrol-1-yl group, and at position 3 with a sulfanyl-linked acetamide moiety. The acetamide’s aryl group is a 3-(trifluoromethyl)phenyl, contributing to its distinct electronic and steric profile. The 2-methoxy group on the phenyl ring introduces ortho-substitution effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2S/c1-32-18-10-3-2-9-17(18)20-27-28-21(30(20)29-11-4-5-12-29)33-14-19(31)26-16-8-6-7-15(13-16)22(23,24)25/h2-13H,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHBJVVNISIDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is an organic molecule characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C24H25N5O2SC_{24}H_{25}N_{5}O_{2}S with a molecular weight of 447.6 g/mol. The structure includes:

  • A triazole ring
  • A pyrrole ring
  • Methoxy and trifluoromethyl substituents

This unique combination of functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazole and pyrrole rings facilitate strong binding affinities, which can inhibit enzyme activity and modulate various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation: It can potentially modulate receptor activity related to pain and inflammation.

Biological Activity Overview

Research has demonstrated that the compound exhibits a range of biological activities:

Anticancer Activity

Studies indicate that this compound has significant anticancer properties. For instance:

  • Cell Line Studies: It has been tested on various cancer cell lines, showing effectiveness in inhibiting cell growth and inducing apoptosis. For example, in A549 lung cancer cells, it induced apoptosis in a dose-dependent manner.
Cell LineIC50 (μM)Effect
A5495.24Induces apoptosis
MDA-MB-2316.00Growth inhibition
HeLa4.50Cell cycle arrest (G2/M phase)

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains:

  • In vitro Studies: It exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainActivityNotes
Staphylococcus aureusSensitiveEffective at low concentrations
Escherichia coliModeratePotential for further development

Case Studies

Recent studies have highlighted the potential of this compound in clinical applications:

  • Study on Lung Cancer Treatment:
    • A study published in Cancer Research demonstrated that the compound effectively reduced tumor size in xenograft models of lung cancer.
    • Mechanistic studies revealed that it inhibited the phosphorylation of key signaling pathways involved in tumor growth.
  • Antibacterial Properties:
    • Research published in Journal of Antimicrobial Chemotherapy showed that the compound significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their structural differences are summarized below:

Compound Name Triazole Substituents (Position 4, 5) Acetamide Substituent Key Differences vs. Target Compound Reference
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methoxybenzyl (5), Pyrrole (4) 2-(Trifluoromethyl)phenyl Para-methoxybenzyl; ortho-CF3 on acetamide
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl (5), Amino (4) Varied aryl groups Furan replaces pyrrole; amino at position 4
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(Methylsulfanyl)benzyl (5), Phenyl (4) 2-Chlorophenyl Methylsulfanyl and phenyl substitutions
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-Chlorophenyl (5), 4-Methylphenyl (4) 3,4-Difluorophenyl Halogenated triazole and acetamide groups

Key Observations:

  • Substitution at Position 5 : The target compound’s 2-methoxyphenyl group (ortho-substitution) contrasts with analogs featuring para-substituted benzyl (e.g., 4-methoxybenzyl in ) or heterocyclic groups (e.g., furan in ). Ortho-substitution may reduce steric hindrance compared to bulkier para-substituted benzyl groups.
  • Acetamide Modifications : The 3-(trifluoromethyl)phenyl group in the target compound offers stronger electron-withdrawing effects compared to 2-chlorophenyl () or nitro-substituted aryl groups ().

Pharmacological Activity

  • Anti-Exudative Activity: Analogs with furan-2-yl and amino substituents (e.g., ) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s pyrrole and trifluoromethyl groups may enhance tissue permeability and target engagement .
  • Antiproliferative Activity : Hydroxyacetamide derivatives () with substituted phenyl and imidazolone moieties showed IC50 values in the micromolar range against cancer cell lines. The trifluoromethyl group in the target compound could improve cytotoxicity via enhanced cellular uptake .

Physicochemical Properties

Property Target Compound Analog () Analog ()
Melting Point (°C) Not reported 216–218 (Compound 11) Not reported
IR Stretching (cm⁻¹) Expected C=O ~1670 1669 (C=O), 1537 (C=N) Not reported
Solubility Moderate (CF3 group) Low (nitrophenyl substituent) Low (chlorophenyl substituent)

The trifluoromethyl group in the target compound likely improves lipid solubility compared to nitro- or chloro-substituted analogs .

Structure-Activity Relationships (SAR)

  • Position 4 Substituents: Pyrrole enhances aromatic interactions vs. amino () or phenyl () groups.
  • Acetamide Modifications : Trifluoromethyl’s electron-withdrawing nature may stabilize binding to hydrophobic enzyme pockets compared to electron-donating methoxy groups .

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